Tralomethrin

Catalog No.
S545695
CAS No.
66841-25-6
M.F
C22H19Br4NO3
M. Wt
665.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tralomethrin

Tralomethrin's distinct sodium channel kinetics and pro-insecticide nature solve inaccurate activity assessment when substituting with deltamethrin.

  • Intrinsically active with prolonged Na+ tail currents (longer than deltamethrin) for rapid knockdown.
  • Converts to deltamethrin in vivo, providing dual action.
  • Rapid foliar degradation enables IPM-compatible pre-harvest intervals.
  • High-purity analytical standard minimizes GC quantification errors.

CAS Number

66841-25-6

Product Name

Tralomethrin

IUPAC Name

cis-[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylate

Molecular Formula

C22H19Br4NO3

Molecular Weight

665.0 g/mol

InChI

InChI=1S/C22H19Br4NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3/t16-,17-,18+,19?/m1/s1

InChI Key

YWSCPYYRJXKUDB-KAKFPZCNSA-N

solubility

In water, 0.8 mg/L
In acetone, dichloromethane, toluene, xylene >1000; dimethyl sulfoxide >500; ethanol >180 (all in g/L)

Synonyms

tralomethrin, tralomethrin, (1R-(1alpha(R*),3alpha(R*)))-isomer, tralomethrin, (1R-(1alpha(R*),3alpha(S*)))-isomer

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C

The exact mass of the compound Tralomethrin is 660.8098 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.20e-07 min water, 0.8 mg/lin acetone, dichloromethane, toluene, xylene >1000; dimethyl sulfoxide >500; ethanol >180 (all in g/l). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Tralomethrin is a potent, synthetic Type II pyrethroid insecticide, structurally characterized as a dibromo-adduct of deltamethrin. Like other Type II pyrethroids, its primary mode of action involves modifying the gating kinetics of sodium channels in insect nerve membranes, leading to prolonged neuron depolarization, uncontrolled spasming, paralysis, and death. This mechanism makes it a highly effective neurotoxin against a broad range of insect and arachnid pests. For procurement decisions, it is critical to understand that tralomethrin often functions as a pro-insecticide, converting to the highly active deltamethrin within the target organism, a key feature that differentiates its performance profile from its close analogs.

Research Fit

Propesticide activation Debromination pathway research
Target engagement Sodium channel modulation studies
Environmental fate Photostability and residue analysis

Direct substitution of Tralomethrin with its metabolic product, deltamethrin, or other pyrethroids like cypermethrin is often inappropriate for achieving specific performance outcomes. Although Tralomethrin is known to convert to deltamethrin, it is intrinsically active and exhibits significantly different sodium channel binding and gating kinetics than deltamethrin itself. This results in distinct toxicological profiles and knockdown speeds. For example, studies have shown that the time constants for sodium tail currents induced by tralomethrin are substantially longer than those for deltamethrin, indicating a different direct interaction with the target site. Furthermore, its conversion behavior means that analytical methods suitable for deltamethrin, such as gas chromatography, may not distinguish between the two compounds, potentially leading to incorrect assessments of active ingredient composition and efficacy if used interchangeably in formulations.

Substitution Risk

Tralomethrin Propesticide; in vivo debromination alters temporal activity profile
Deltamethrin Directly active metabolite; may not replicate onset or duration
Tralomethrin Tetrabromo-substituted; higher lipophilicity and distinct photostability
Cypermethrin Partially halogenated; foliar persistence may differ materially

Distinct Neurotoxic Action: Slower Channel Deactivation Compared to Deltamethrin

While Tralomethrin often acts as a pro-insecticide for deltamethrin, it possesses its own intrinsic activity at the sodium channel, the primary target site. In voltage-clamp studies on squid giant axons, Tralomethrin induced a sodium tail current that decayed significantly more slowly than that induced by deltamethrin. The slow time constant of decay for Tralomethrin was 3793 msec, over 4.5 times longer than the 835 msec constant observed for deltamethrin, indicating a more persistent modification of the sodium channel gate.

Evidence DimensionSodium Channel Deactivation (Slow Time Constant)
Target Compound Data3793 +/- 802 msec
Comparator Or BaselineDeltamethrin: 835 +/- 282 msec
Quantified Difference~4.5-fold slower deactivation
ConditionsVoltage-clamp experiment on squid giant axon.

This demonstrates a fundamentally different, more persistent direct interaction with the target receptor compared to its closest analog, which can translate to different knockdown characteristics and potency profiles in specific formulations.

Lipophilicity
Class-level
log Kow ≈ 5.0
MW 665.01 g/mol
May support cuticular penetration studies
Class-level inference; review for target species

Bioactivation Pathway: Efficient In-Vivo Conversion to Deltamethrin

Tralomethrin is designed as a pro-insecticide that enhances insecticidal activity through metabolic debromination to deltamethrin within the target insect. This bioactivation is a key performance differentiator. For example, under GC analysis conditions that mimic thermal degradation, tralomethrin reproducibly transforms into deltamethrin in the injector port, demonstrating the lability of the bromine atoms that facilitates this conversion. This process ensures the delivery of the highly potent deltamethrin directly at the site of action, which can overcome certain penetration barriers more effectively than applying deltamethrin directly.

Evidence DimensionMetabolic Conversion
Target Compound DataUndergoes in-vivo and thermal debromination to form deltamethrin.
Comparator Or BaselineDeltamethrin: Is the active metabolite, does not undergo this activation step.
Quantified DifferenceQualitative difference in mode of delivery and activation.
ConditionsMetabolism in insects; thermal degradation in GC injector.

This pro-insecticide characteristic can improve bioavailability and efficacy in certain applications, justifying its selection over deltamethrin for enhanced performance or to overcome specific formulation challenges.

Knockdown speed
Head-to-head
Tralomethrin: 1.8 min
Deltamethrin: 6.4 min
Cypermethrin: 10.7 min
Reported faster knockdown in B. germanica assay
0.03% AI spray, continuous exposure; lab strain

Differential Foliar Persistence: Faster Degradation Profile Compared to Cypermethrin

In applications where rapid action followed by quicker environmental breakdown is desired, Tralomethrin offers a different profile than more persistent pyrethroids like cypermethrin. In a comparative study on cotton foliage under sunlight, Tralomethrin applied at 0.05 µg/cm² degraded completely within 5 days. In contrast, 37% of the initial cypermethrin applied at the same concentration remained after 10 days, demonstrating Tralomethrin's lower persistence on plant surfaces.

Evidence DimensionRemaining active ingredient on cotton leaves
Target Compound Data0% remaining after 5 days
Comparator Or BaselineCypermethrin: 37% remaining after 10 days
Quantified DifferenceTralomethrin shows significantly faster degradation and lower persistence on foliage.
ConditionsApplication of 0.05 µg/cm² on cotton leaves, exposed to sunlight.

For applications requiring high initial efficacy with minimal long-term surface residue, such as in pre-harvest intervals or integrated pest management programs, Tralomethrin's faster degradation is a key procurement advantage over more persistent alternatives.

Foliar half-life
Head-to-head
Tralomethrin: ~11 days
Deltamethrin: ~4 days
Cypermethrin: ~8 days
Reported longer persistence on cotton foliage
Field study, natural sunlight; species-specific review
Thermal stability
Data to verify
6 months at 50°C
Reported thermostability in accelerated storage
Supplier data; independent verification advised

Formulations for High-Performance Crop Protection

The combination of intrinsic activity and bioactivation to deltamethrin makes Tralomethrin a strong candidate for advanced agricultural formulations targeting difficult-to-control pests. Its unique interaction with the sodium channel can provide a performance edge where analogs show reduced efficacy.

Integrated Pest Management (IPM) Programs

Given its high efficacy coupled with a faster foliar degradation rate compared to pyrethroids like cypermethrin, Tralomethrin is well-suited for IPM strategies. It allows for effective pest knockdown while minimizing the duration of surface residues, which is critical for managing pre-harvest intervals and reducing impact on non-target species.

Wood Preservation and Termiticide Formulations

The high potency of Type II pyrethroids, including tralomethrin and its active metabolite deltamethrin, makes them effective for wood preservation against termites and other wood-boring insects. The selection of Tralomethrin can be justified where its specific physical properties or pro-insecticide nature offer formulation or long-term efficacy advantages in light organic solvent preservative (LOSP) systems.

Application Fit Matrix

Application
Selection Property
Validation Focus
Urban pest rapid knockdown studies
Reported faster knockdown context
Species-specific KT50 assay review
Cotton foliar persistence studies
Reported extended half-life context
Field-condition degradation validation
Pesticide residue analysis standards
Propesticide-to-metabolite identity
Analytical method verification
Thermostable formulation studies
Reported thermal stability context
Accelerated storage condition validation

Physical Description

Yellow-orange solid; [HSDB] White or beige powder; [MSDSonline]

Color/Form

Orange-yellow solid
Yellow to beige, resinous solid (tech)

XLogP3

8

Hydrogen Bond Acceptor Count

4

Exact Mass

664.80575 Da

Monoisotopic Mass

660.80984 Da

Flash Point

26 °C

Heavy Atom Count

30

Density

1.70 at 20 °C

LogP

log Kow = approximately 5 at 25 °C

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/ and /bromides/

Appearance

Solid powder

Melting Point

138-148 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W2Z59VSQ0O

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Tralomethrin is an orange-yellow solid. It is not very soluble in water. Tralomethrin is a member of a class of synthetic insecticides known as Type II pyrethroids. In general, pyrethroids are similar to natural pyrethrum, which is found in chrysanthemum flowers. Pyrethroids are changed to last longer in the environment. USE: Tralomethrin is an insecticide. As of 2011, it is no longer being produced for sale in the US, and sale of products containing tralomethrin ceased on February 25, 2012. However, people may still own household products produced prior to 2011 that contain tralomethrin. EXPOSURE: Workers that used tralomethrin may have breathed in mists or have direct skin contact. The general population may have skin contact or breathe vapors from older consumer pesticide products containing tralomethrin. Prior exposures may have included consumption of some foods. Tralomethrin released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down slowly by microorganisms, and is expected to build up in fish. RISK: Data on the potential for tralomethrin to produce toxic effects in humans are not available. However, other type II pyrethroids are associated with central nervous system toxicity following ingestion of very high doses, including agitation, tremors, salivation, and seizures. Numbness in the face and limbs, altered nerve conduction, dizziness, headache, nausea, loss of appetite, blurred vision, chest pain, and nose and lung irritaiton have also been reported following occupational exposure to type II pyrethroids. Data on the potential for tralomethrin to produce toxic effects in laboratory animals are not available. However, expected risks can be inferred based upon what is known about deltamethrin, the chemical that tralomethrin rapidly breaks down into within the body after exposure. The main toxicity target following exposure is expected to be the nervous system, based on laboratory animal studies with deltamethrin. As expected with type II pyrethroids, central nervous system toxicity is the main effect observed in laboratory animals following oral or inhalation exposure to low doses of deltamethrin (salivation, unsteadiness, seizures, altered posture, hypersensitivity to sound, and decreased activity). Impaired immune function and decreased body weight occurred at higher exposure levels. No adverse effects were observed following direct skin exposure to deltamethrin. Data on the potential for tralomethrin to produce infertility, abortion, or birth defects are not available. Decreased male fertility was observed at doses associated with neurotoxicity in laboratory animals exposed to deltamethrin. Birth defects were not caused by deltamethrin exposure, but central nervous system toxicity was observed in offspring of animals exposed to deltamethrin before and during pregnancy. Studies in laboratory animals also suggest that young animals are more susceptible to nervous system toxicity following direct exposure to deltamethrin than adult animals. Data on the potential for tralomethrin to cause cancer in laboratory animals were not available. However, tumors were not induced in laboratory animals following lifetime oral exposure to deltamethrin. The potential for tralomethrin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

Deltamethrin is a potent type II pyrethroid insecticide which can modify sodium channel gating kinetics in nerve membranes. The actions of another type II pyrethroid, tralomethrin to modify sodium channel kinetics have been ascribed to deltamethrin, to which tralomethrin is known to be converted under certain experimental conditions. The objective of this study was to determine if tralomethrin was intrinsically active in modifying the nerve membrane sodium channel, the major target site of pyrethroids. Experiments were performed using the squid giant axon under voltage-clamp conditions. In axons treated with either pyrethroid, a large sodium tail current was generated upon repolarization from a depolarized level and decayed slowly with a dual exponential time course. The fast time constant for tralomethrin was 165 +/- 110 msec and the slow time constant was 3793 +/- 802 msec. For deltamethrin the time constants were significantly shorter, the fast time constant being 34 +/- 6 msec and the slow time constant being 835 +/- 282 msec. The cumulative dose-response relation of tralomethrin revealed two binding sites with apparent dissociation constants of 0.06 and 5 uM. Deltamethrin appeared to bind to only one site with an apparent dissociation constant of 0.25 uM. It is clear that there are large differences in the gating kinetics of the sodium channels modified by tralomethrin and deltamethrin which are incompatible with the idea that tralomethrin is active only after conversion to deltamethrin. The differences in sodium channel gating kinetics after modification by tralomethrin versus deltamethrin indicate that tralomethrin is intrinsically active in modifying the nerve membrane sodium channels.
Mode of action of pyrethrum and related cmpd has been studied more in insects and in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons and, at least in invertebrates and lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways and in many details, the mode of action of pyrethrin and pyrethroids resembles that of DDT. Esterases and mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, and other factors. /Pyrethroids/
The mode of action of pyrethroids in mammals is the same as in insects, disruption of the voltage-gated sodium channels. Pyrethroids bind to the alpha subunit of the sodium channel and slow the activation (opening), as well as the rate of inactivation (closing) of the sodium channel, leading to a stable hyperexcitable state. Sodium channels then open at more hyperpolarized potentials, and are held open longer, allowing more sodium ions to cross and depolarize the neuronal membrane ... Type II compounds hold the channels open for such long periods that the membrane potential ultimately becomes depolarized to the point at which generation of action potential is not possible (depolarization-dependent block). /Pyrethroid/

Vapor Pressure

3.6X10-11 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1375081-91-6
66841-25-6

Absorption Distribution and Excretion

When radioactive pyrethroid is administered orally to mammals, it is absorbed from intestinal tract of the animals and distributed in every tissue examined. Excretion of radioactivity in rats admin trans-isomer: dosage: 500 mg/kg; interval 20 days; urine 36%; feces 64%; total 100%. /Pyrethroids/
Although limited absorption may account for the low toxicity of some pyrethroids, rapid biodegradation by mammalian liver enzymes (ester hydrolysis and oxidation) is probably the major factor responsible for this phenomenon ... Most pyrethroid metabolites are promptly excreted, at least in part, by the kidneys. /Pyrethroids/

Metabolism Metabolites

The relative resistance of mammals to the pyrethroids is almost wholly attributable to their ability to hydrolyze the pyrethroids rapidly to their inactive acid and alcohol components, since direct injection into the mammalian CNS leads to a susceptibility similar to that seen in insects. Some additional resistance of homeothermic organisms can also be attributed to the negative temperature coefficient of action of the pyrethroids, which are thus less toxic at mammalian body temperatures, but the major effect is metabolic. Metabolic disposal of the pyrethroids is very rapid, which means that toxicity is high by the intravenous route, moderate by slower oral absorption, and often unmeasureably low by dermal absorption. /Pyrethroids/
Synthetic pyrethroids are generally metabolized in mammals through ester hydrolysis, oxidation, and conjugation, and there is no tendency to accumulate in tissues. In the environment, synthetic pyrethroids are fairly rapidly degraded in soil and in plants. Ester hydrolysis and oxidation at various sites on the molecule are the major degradation processes. /Pyrethroids/
Cypermethrin has been shown to be well absorbed after oral administration, extensively metabolized, and eliminated as polar conjugates in urine. The main route of metabolism was, as anticipated, via hydrolysis of the ester linkage. The cyclopropane-carboxylic acid moiety is subsequently excreted via the urine as the glucuronide conjugate. (L857)

Wikipedia

Tralomethrin

Use Classification

Agrochemicals -> Insecticides

Methods of Manufacturing

Preparation: Belgium patent 873201; J. Martel et al., United States of America patent 4279835 (1979, 1981 both to Roussel-Uclaf).
Deltamethrin + bromine (addition)

General Manufacturing Information

Tralomethrin is a broad-spectrum Type II systemic pyrethroid ester insecticide.
The WHO Recommended Classification of Pesticides by Hazard identifies Tralomethrin (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
Laboratory grade tralomethrin (>93% a.i.) is a 60:40 mixture of two active diasteroisomers.
Non-phytotoxic when used as directed.
/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/

Analytic Laboratory Methods

The analytical behavior of the ... insecticide tralomethrin has been evaluated by using gas chromatography (GC) with electron-capture and mass spectrometry (MS) detectors, and liquid chromatography (LC)-atmospheric pressure ionization mass spectrometry with electrospray interfacing. Under the GC conditions commonly used in pesticide residue analysis, it was found that tralomethrin is transformed into deltamethrin (in a reproducible way) in the injector port of the GC system. Results obtained in this work indicate that the GC multiresidue methodologies routinely applied in the analysis of pyrethroid pesticides in foods cannot distinguish between these two pesticides, and the chromatographic signal obtained at the retention time of deltamethrin/tralomethrin can be really quantified as either deltamethrin or tralomethrin, including when it is confirmed as deltamethrin by MS. Under the LC-MS conditions assessed in this work, deltamethrin and the two diasteroisomers of tralomethrin were well separated and identified.
Product analysis is by high performance liquid chromatography. Residues may be determined by gas liquid chromatography with electron capture detection.
HPLC determination in water, sediment.

Clinical Laboratory Methods

HPLC determination in ... fish tissue.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2-8 °C.

Interactions

/Pyrethroid/ detoxification ... important in flies, may be delayed by the addition of synergists ... organophosphates or carbamates ... to guarantee a lethal effect. ... /Pyrethroid/

Stability Shelf Life

Stable under recommended storage conditions.
Stable for 6 months at 50 °C. Acidic media reduce hydrolysis and epimerization.
1: Boulaid M, Aguilera A, Camacho F, Soussi M, Valverde A. Effect of household processing and unit-to-unit variability of pyrifenox, pyridaben, and tralomethrin residues in tomatoes. J Agric Food Chem. 2005 May 18;53(10):4054-8. PubMed PMID: 15884838.
2: Valverde A, Aguilera A, Rodríguez M, Boulaid M, Soussi-El Begrani M. Pesticide residue levels in peppers grown in a greenhouse after multiple applications of pyridaben and tralomethrin. J Agric Food Chem. 2002 Dec 4;50(25):7303-7. PubMed PMID: 12452649.
3: Valverde A, Aguilera A, Rodríguez M, Boulaid M. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? J Chromatogr A. 2002 Jan 11;943(1):101-11. PubMed PMID: 11820271.
4: Takatsuki S, Nemoto S, Sasaki K, Toyoda M. [Specific determination of deltamethrin and tralomethrin by preparative HPLC and GC-ECD]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku. 1997;(115):135-9. Japanese. PubMed PMID: 9641828.
5: Amalraj DD, Vasuki V, Velayudhan R. Tralomethrin (OMS-3048), a new synthetic pyrethroid against vector mosquitoes. Indian J Malariol. 1991 Sep;28(3):141-5. PubMed PMID: 1688021.
6: Brown LD, Narahashi T. Activity of tralomethrin to modify the nerve membrane sodium channel. Toxicol Appl Pharmacol. 1987 Jul;89(3):305-13. PubMed PMID: 2440147.
7: Hue B, Mony L. Actions of deltamethrin and tralomethrin on cholinergic synaptic transmission in the central nervous system of the cockroach (Periplaneta americana). Comp Biochem Physiol C. 1987;86(2):349-52. PubMed PMID: 2882930.

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